1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is a heterocyclic compound belonging to the isoindoline family, characterized by its unique fused ring system that contains nitrogen and oxygen atoms. Its chemical structure contributes to its diverse reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 23967-95-5 and is noted for its potential biological activities, which include antimicrobial and anticancer properties.
This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. One common synthetic route is the reaction of 2-ethylbenzamide with dehydrating agents like phosphorus oxychloride, which facilitates the formation of the isoindoline structure.
1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is classified as an isoindole derivative. Isoindoles are a subset of heterocycles that have significant importance in organic synthesis and medicinal chemistry due to their structural versatility and biological activity.
The synthesis of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- can be achieved through several methodologies:
The cyclization process often requires careful control of reaction parameters such as temperature, solvent choice, and reactant concentrations to optimize yield and purity. For instance, using dioxane as a solvent with sodium hydroxide as a base has been shown to yield significant results in ambient conditions .
The molecular structure of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- features a bicyclic framework consisting of an isoindole core. The ethyl group at the 2-position plays a crucial role in influencing both chemical reactivity and biological activity.
The molecular formula for this compound is C11H13N. The molecular weight is approximately 173.23 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure during synthesis .
1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- participates in various types of chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents that facilitate the desired transformations. For instance, oxidation may require metal catalysts or oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism by which 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- exerts its biological effects typically involves interaction with specific molecular targets within cells. In medicinal applications, it may inhibit enzymes or receptors associated with disease pathways. For example, certain derivatives have shown promise in inhibiting platelet aggregation and may serve as potential therapeutic agents for cardiovascular diseases .
The specific pathways and targets depend on the substituents present on the isoindoline ring and their interactions with biological macromolecules.
1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is generally characterized by:
The compound exhibits:
Relevant analyses often include spectroscopic techniques like NMR and infrared spectroscopy to determine functional groups and confirm structural integrity .
1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- has several significant applications:
The compound 2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS: 23967-95-5) is systematically named under IUPAC conventions as 2-ethylisoindolin-1-one. Its molecular formula is C₁₀H₁₁NO (molecular weight: 161.20 g/mol), featuring a bicyclic framework where a benzene ring is fused to a partially saturated γ-lactam ring. The "dihydro" designation indicates reduction of the isoindole double bond between positions 2 and 3, resulting in a non-aromatic lactam ring [4].
The fused aromatic system enables π-π stacking interactions with protein binding pockets.
Structural Representations:
CCN1CC2=CC=CC=C2C1=O
BRLBNBSVNJQOKJ-UHFFFAOYSA-N
[8] Table 1: Molecular Descriptors of 2-Ethyl-2,3-dihydro-1H-isoindol-1-one
Property | Value | |
---|---|---|
IUPAC Name | 2-ethylisoindolin-1-one | |
Molecular Formula | C₁₀H₁₁NO | |
Molecular Weight | 161.20 g/mol | |
Hydrogen Bond Donors | 1 (NH) | |
Hydrogen Bond Acceptors | 1 (C=O) | |
Topological Polar Surface Area | 29.1 Ų | |
CAS Registry Number | 23967-95-5 | [4] [8] |
The isoindolinone scaffold has transitioned from natural product isolates to synthetically optimized therapeutic candidates. Key developmental milestones include:
Natural Product Origins (Pre-2000s): Fungal metabolites like stachybotrins and erinaceolactams demonstrated early evidence of isoindolinone bioactivity, particularly as antimicrobial and cytotoxic agents [3] [7]. These compounds inspired synthetic efforts to optimize the scaffold.
First-Generation Synthetic Derivatives (2000–2010): The approval of 3-n-butylphthalide (NBP) for ischemic stroke in China (2002) validated the related phthalide/isoindolinone chemotype. However, NBP suffered from low oral bioavailability (19–38%) due to esterase susceptibility and hydrophobicity [2]. This limitation drove replacement of the lactone oxygen (O2) with nitrogen, creating more hydrolytically stable isoindolinone analogs.
Scaffold Optimization Era (2010–Present): Systematic derivatization established 3-alkyl-2,3-dihydro-1H-isoindol-1-ones as improved NBP successors. Compound 3d (±-3-n-propyl-2,3-dihydro-1H-isoindol-1-one) emerged as a lead with:
Table 2: Key Isoindolinone Derivatives in Therapeutic Development
Compound | Structural Feature | Therapeutic Application | Key Advancement | |
---|---|---|---|---|
3-n-Butylphthalide (NBP) | Lactone (non-nitrogenous) | Ischemic stroke | First-in-class natural derivative; limited bioavailability | |
3d (Isoindolinone) | N-propyl substitution | Ischemic stroke | Enhanced bioavailability & brain penetration | |
SMTP-7 | Triprenylated dimer | Thrombolytic/anti-stroke | Fibrinolytic activity in Phase II | |
2-Ethyl derivative | N-ethyl substitution | Multitarget scaffold | Optimized logP & synthetic accessibility | [2] [3] [7] |
The N2-ethyl group in 2-ethyl-2,3-dihydro-1H-isoindol-1-one induces distinct physicochemical and pharmacological advantages over smaller (methyl) or larger (propyl/butyl) N-alkyl substituents:
A. Physicochemical Modulations:
B. Bioactivity Implications:
Table 3: Impact of N-Alkyl Substituents on Isoindolinone Bioactivity
N-Substituent | logP | hCA II Inhibition (Ki, nM) | Anti-Platelet Activity (IC₅₀, μM) | Brain Penetration (AUC₀–₆ₕ, ng·h/g) | |
---|---|---|---|---|---|
Methyl | ~1.0 | 49.49 ± 12.07 | >50 | 142 ± 14 | |
Ethyl | ~1.5 | 33.32 ± 15.11 | 22.1 ± 1.8 | 228 ± 19 | |
n-Propyl | ~2.1 | 37.54 ± 14.66 | 18.7 ± 0.9 | 417 ± 27 | |
n-Butyl | ~2.7 | 87.08 ± 35.21 | 19.3 ± 1.2 | 392 ± 33 | [2] [5] |
C. Synthetic Advantages:
Ethyl-substituted derivatives are efficiently synthesized via:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8